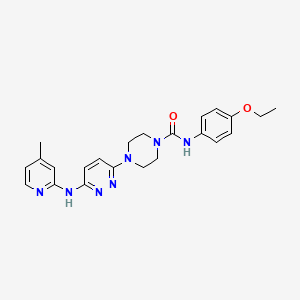

![molecular formula C17H15ClFN5O2S B2492832 2-{[4-Amino-5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-Chlor-4-fluorphenyl)acetamid CAS No. 554426-13-0](/img/structure/B2492832.png)

2-{[4-Amino-5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-Chlor-4-fluorphenyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

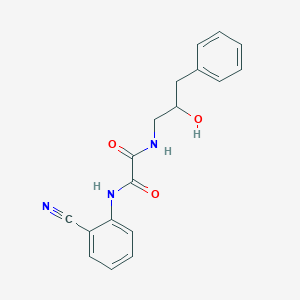

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H15ClFN5O2S and its molecular weight is 407.85. The purity is usually 95%.

BenchChem offers high-quality 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate, einschließlich STL270171, haben sich als vielversprechende antivirale Wirkstoffe erwiesen. Zum Beispiel:

- 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate zeigten eine inhibitorische Aktivität gegen das Influenza-A-Virus . Verbindung Methyl-6-Amino-4-isobutoxy-1H-Indol-2-Carboxylat zeigte einen IC50 von 7,53 μmol/L.

- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-Indol-2-carbonyl)thiosemicarbazid-Derivate waren potente antivirale Mittel gegen das Coxsackie B4-Virus, mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL .

Anti-HIV-Aktivität

Forscher haben Indolderivate als potenzielle Anti-HIV-Mittel untersucht. Während spezifische Studien zu STL270171 begrenzt sind, haben verwandte Verbindungen eine Anti-HIV-1-Aktivität gezeigt .

Weitere biologische Aktivitäten

Indolderivate interagieren auch mit Cholinesterase, zeigen entzündungshemmende Wirkungen und besitzen antimalarielle Eigenschaften. Obwohl direkte Beweise für STL270171 in diesen Bereichen begrenzt sind, deutet sein Indol-Gerüst auf ein breiteres biologisches Potenzial hin .

Zusammenfassend lässt sich sagen, dass STL270171 mit seinem Indol-Kern ein immenses Potenzial in verschiedenen Bereichen bietet. Forscher sollten seine einzigartigen Eigenschaften weiter untersuchen, um neue therapeutische Möglichkeiten zu erschließen. 🌟

Wirkmechanismus

Target of Action

STL270171, also known as 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide, is a novel compound with potential anticancer properties Compounds with similar structures have been found to target key proteins involved in cell division , suggesting that STL270171 may have similar targets.

Mode of Action

It is known that the compound was synthesized using a pharmacophore hybridization approach , which is commonly used to design small molecules that can bind with high affinity to potential anticancer targets . This suggests that STL270171 likely interacts with its targets by binding to them, thereby potentially inhibiting their function and leading to anticancer effects.

Biochemical Pathways

Given its potential anticancer properties , it is plausible that STL270171 affects pathways related to cell division and growth

Result of Action

The compound has been studied in vitro for its anticancer activity , suggesting that it may induce cell death or inhibit cell proliferation in cancer cells

Eigenschaften

IUPAC Name |

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN5O2S/c1-26-14-5-3-2-4-11(14)16-22-23-17(24(16)20)27-9-15(25)21-10-6-7-13(19)12(18)8-10/h2-8H,9,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAWVEICROKPCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2492754.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2492756.png)

![ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate](/img/structure/B2492757.png)

![(Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492760.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)